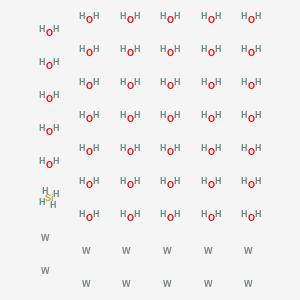
Water-18O
Overview
Description
Water-18O is a form of water consisting of two hydrogen atoms covalently bonded to an oxygen-18 atom . It is an isotopically modified water, which is appropriate for PET applications . It can also be used in paleoclimatology, hydrology, and plant ecology to determine soil stable oxygen isotope analysis of plant cellulose using δ18O .
Synthesis Analysis
The process of producing oxygen-18 involves enriching its intermediate product in the form of a D2 18O molecule . This product is used as doubly labeled water by deuterium and oxygen-18 isotopes to study the metabolic rate of living organisms . In this method, animals are fed with D2 18O for a few days with a certain isotopic richness .
Molecular Structure Analysis
The molecular formula of Water-18O is H2O . The molecular weight is 20.015 g/mol . The IUPAC name is oxidane . The InChI is InChI=1S/H2O/h1H2/i1+2 . The canonical SMILES is O and the isomeric SMILES is [18OH2] .
Chemical Reactions Analysis
Water-18O is used in various chemical reactions. For instance, it is used in the synthesis of selectively 18O-labeled phthalides . It is also used in the preparation of oxygen-18 for isotopic analysis by mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of Water-18O include a molecular weight of 20.015 g/mol , a density of 1.0±0.1 g/cm3 , and a molar refractivity of 3.7±0.3 cm3 . The index of refraction is 1.329 . The polarizability is 1.5±0.5 10-24 cm3 . The surface tension is 72.3±3.0 dyne/cm . The molar volume is 18.0±3.0 cm3 .
Scientific Research Applications
Hydrological Processes
Water-18O, along with other stable and radioactive isotopes, is a powerful tool in tracking the path of water molecules in the entire water cycle . This includes studies on local and regional scales related to precipitation dynamics or different applications of water isotopes in combination with other hydrochemical parameters in investigations of surface water, snowmelt, soil water, groundwater, and xylem water .
Hydrogeology Studies
In the field of Hydrogeology, Water-18O and deuterium isotopes are used to answer questions such as when it rains, where the water goes, what path it takes, how long it flows in the basin, etc . These isotopes help improve our overall understanding of catchment processes .
River Flow Measurements
Isotopic methods using Water-18O are used for measuring river water flow, especially in situations where traditional methods are not possible due to low speed and shallow flows .
Water Leakage Studies of Canals
Water-18O isotopes are used to study water leakage from canals. For example, they have been used to examine the effect of water leakage from the interstate canal in western Nebraska .
Groundwater Recharge Rate
Water-18O and deuterium isotopes are powerful tools for estimating nutrition, but because they represent the amount of nutrition in a small range, they have not yet been used to estimate nutrition in large basins such as aquifers .
Lake Dynamics
Water-18O isotopes are used to understand the dynamics of lakes, which involves various processes including the transfer of pollution and balance .
Positron-Emission Tomography (PET) Applications
Water-18O is an isotopically modified water, which is appropriate for PET applications . PET is a nuclear imaging technique used to observe metabolic processes in the body as an aid to the diagnosis of diseases such as tumors, staging of cancer, metastasis, dementia, etc .
Stable Isotope Probing (SIP)
Water-18O is currently the only potential universal bacterial substrate suitable for stable isotope probing (SIP) . SIP is a technique used in microbiology to trace the flow of nutrients in microbial communities.
Safety And Hazards
Future Directions
The stable isotope ratios of hydrogen and oxygen (δ2H and δ18O) in tap water provide important insights into the way that people interact with and manage the hydrological cycle . Understanding how these interactions vary through space and time allows for the management of these resources to be improved, and for isotope data to be useful in other disciplines . The seasonal variation of δ2H and δ18O in tap water within South Africa was assessed to identify municipalities that are supplied by seasonally invariant sources that have long residence periods, such as groundwater .
properties
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933267 | |
| Record name | (~18~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Water-18O | |
CAS RN |
14314-42-2, 14797-71-8 | |
| Record name | Water-18O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Water O-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen, isotope of mass 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~18~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WATER O-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)









![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)


